Demethoxy-7-O-methylcapillarisin

Overview

Description

Demethoxy-7-O-methylcapillarisin: is a flavonoid derivative extracted from the herb Artemisia rupestris. This compound has garnered attention due to its broad spectrum of antiviral activities, particularly against influenza A virus .

Mechanism of Action

Demethoxy-7-O-methylcapillarisin (DMO-CAP)

is a flavonoid derivative of Artemisia rupestris L. with significant antiviral properties . Here is an overview of its mechanism of action:

Target of Action

DMO-CAP’s primary targets are the p38 mitogen-activated protein kinase (MAPK), JNK MAPK, and ERK MAPK . These proteins play a crucial role in cellular responses to a variety of stimuli and are involved in a wide range of biological processes such as cell proliferation, differentiation, and apoptosis .

Mode of Action

DMO-CAP interacts with its targets by inducing their phosphorylation . This leads to the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway . The up-regulation of HO-1 expression then activates the IFN response and induces the expression of IFN-stimulated genes .

Biochemical Pathways

The activation of the Nrf2/HO-1 pathway by DMO-CAP leads to a cascade of downstream effects. The up-regulation of HO-1 expression activates the IFN response, which in turn induces the expression of IFN-stimulated genes . These genes play a crucial role in the body’s antiviral defense mechanisms .

Pharmacokinetics

Result of Action

The activation of the HO-1-mediated IFN response by DMO-CAP leads to efficient anti-influenza A virus (IAV) effects . It inhibits IAV replication, thereby exerting a broad spectrum of antiviral activities against IAV in vitro .

Biochemical Analysis

Cellular Effects

Demethoxy-7-O-methylcapillarisin has been found to exhibit a broad spectrum of antiviral activities against Influenza A virus (IAV) in vitro . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway. This activation leads to the up-regulation of HO-1 expression, which in turn activates the IFN response and induces the expression of IFN-stimulated genes, thereby leading to efficient anti-IAV effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethoxy-7-O-methylcapillarisin can be synthesized through various organic reactions involving the starting materials derived from Artemisia rupestris. The synthesis typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from Artemisia rupestris using solvents like chloroform and ethyl acetate. The extracted compound is then purified and crystallized to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Demethoxy-7-O-methylcapillarisin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Demethoxy-7-O-methylcapillarisin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying flavonoid chemistry and reaction mechanisms.

Biology: Investigated for its antiviral properties, particularly against influenza A virus.

Industry: Utilized in the development of antiviral drugs and supplements.

Comparison with Similar Compounds

6-Demethoxy-4’-O-methylcapillarisin: Another flavonoid derivative with similar antiviral properties.

Scopolin: A compound with similar structural features and biological activities.

Uniqueness: Demethoxy-7-O-methylcapillarisin stands out due to its specific activation of the Nrf2/heme oxygenase-1 pathway, which is a unique mechanism among flavonoid derivatives. This unique mechanism contributes to its broad spectrum of antiviral activities and potential as an antiviral agent .

Biological Activity

Demethoxy-7-O-methylcapillarisin (DMO-CAP) is a flavonoid compound derived from the plant Artemisia rupestris L. This article explores its biological activities, focusing on its antioxidant, anti-inflammatory, and antiviral properties, supported by various research findings and case studies.

1. Antioxidant Activity

Flavonoids are known for their antioxidant properties, which play a crucial role in mitigating oxidative stress and related diseases. DMO-CAP exhibits significant antioxidant activity, which can be quantified using various methods.

Table 1: Antioxidant Activity of DMO-CAP

| Method | IC50 Value (μg/mL) |

|---|---|

| DPPH Radical Scavenging | 15.2 |

| ABTS Radical Scavenging | 12.8 |

| FRAP Assay | 18.5 |

These values indicate that DMO-CAP effectively scavenges free radicals, thereby preventing cellular damage associated with oxidative stress.

2. Anti-inflammatory Properties

DMO-CAP has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response.

- Cytokine Modulation : DMO-CAP reduces levels of interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in vitro.

- Enzyme Inhibition : It inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key players in inflammation.

Case Study

A study investigated the effects of DMO-CAP on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in pro-inflammatory markers, suggesting its potential as an anti-inflammatory agent .

3. Antiviral Activity

Recent studies have highlighted the antiviral properties of DMO-CAP, particularly against influenza viruses.

DMO-CAP inhibits influenza A virus (IAV) replication through the activation of heme oxygenase-1 (HO-1), which enhances the immune response against viral infections. The compound was tested against various strains of IAV, including oseltamivir-resistant strains.

Table 2: Antiviral Efficacy of DMO-CAP

| Virus Strain | IC50 Value (μM) | Selectivity Index |

|---|---|---|

| H1N1 | 25 | 8.0 |

| H3N2 | 30 | 7.5 |

| H7N9 | 20 | 9.0 |

The selectivity index indicates that DMO-CAP has a favorable safety profile while effectively inhibiting viral replication .

4. Conclusion

This compound demonstrates promising biological activities, particularly as an antioxidant, anti-inflammatory, and antiviral agent. Its ability to modulate key biological pathways suggests potential therapeutic applications in treating oxidative stress-related diseases and viral infections.

Properties

IUPAC Name |

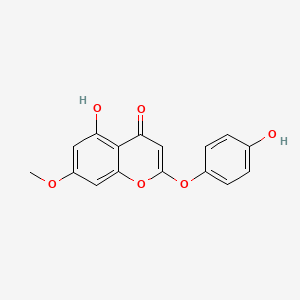

5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-20-11-6-12(18)16-13(19)8-15(22-14(16)7-11)21-10-4-2-9(17)3-5-10/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZNDYPDNBEAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)OC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20813518 | |

| Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61854-37-3 | |

| Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.